

Antipsychotic Activity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors

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Compound of Interest

Compound Name: 3-Chloro-1,2-benzisoxazole

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Atypical antipsychotics often exhibit antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors. The 3-substituted 1,2-benzisoxazole scaffold has been a cornerstone in the development of such drugs, including the clinically used risperidone and iloperidone. The key to their efficacy and reduced extrapyramidal side effects lies in the balance of their binding affinities for these two receptors.

A common structural motif for antipsychotic activity involves a piperidinyl linker at the 3-position of the 1,2-benzisoxazole ring. Variations in the substituent on the piperidine nitrogen significantly influence receptor affinity.

Table 1: Antipsychotic Activity of 3-Substituted 1,2-Benzisoxazole Analogs

Compound	R (Substituent on Piperidine)	Dopamine D2 Ki (nM)	Serotonin 5-HT2A Ki (nM)
Risperidone	2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one	3.1	0.16
Iloperidone	-O-(CH ₂) ₃ -C ₆ H ₃ (OCH ₃)(COCH ₃)	6.2	0.3
Analog 1	-CH ₂ CH ₂ -C ₆ H ₄ -F(p)	12.5	0.4
Analog 2	-(CH ₂) ₃ -C ₆ H ₃ (OCH ₃)(OH)	8.5	0.5

Structure-Activity Relationship Summary:

- A 6-fluoro substituent on the benzisoxazole ring is often present in potent antipsychotic agents.
- The nature of the substituent on the piperidine ring is a critical determinant of D2 and 5-HT2A receptor affinity.
- A high 5-HT2A to D2 affinity ratio is generally associated with an atypical antipsychotic profile with a lower propensity for extrapyramidal symptoms.[\[1\]](#)

Experimental Protocol: Receptor Binding Assays

Objective: To determine the binding affinity of test compounds for dopamine D2 and serotonin 5-HT2A receptors.

Methodology:

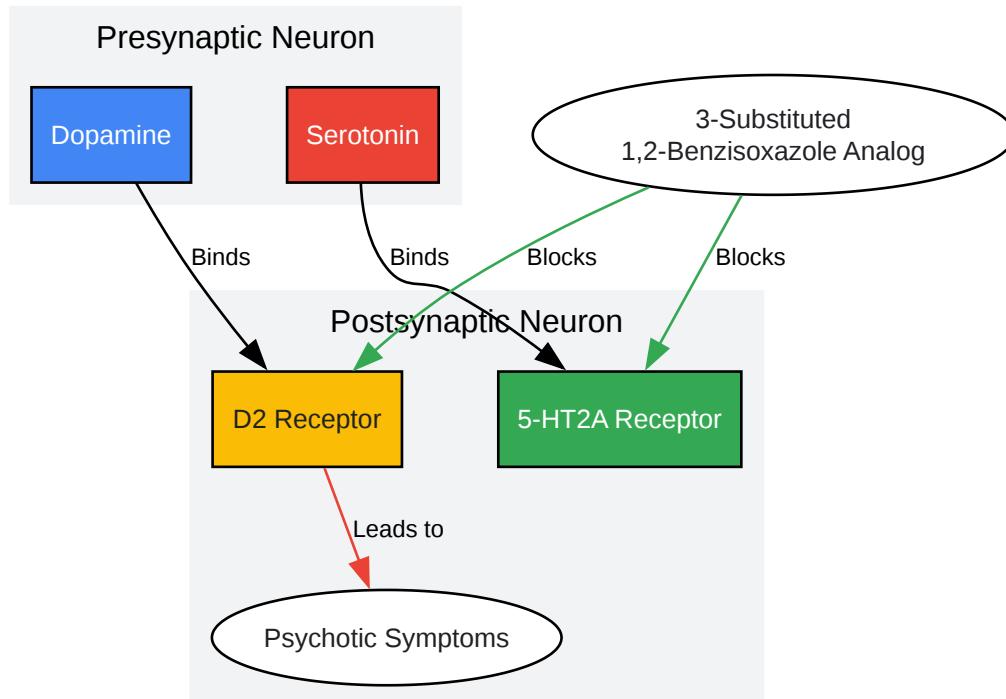
- Membrane Preparation: Membranes are prepared from cells stably expressing human D2 or 5-HT2A receptors.
- Radioligand Binding: Membranes are incubated with a specific radioligand (³H]spiperone for D2 receptors, ³H]ketanserin for 5-HT2A receptors) and varying concentrations of the test

compound.

- Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
- Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Signaling Pathway for Antipsychotic Action

Simplified Dopamine and Serotonin Pathways in Schizophrenia



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Caption: Antipsychotic action of 1,2-benzisoxazole analogs.

Anticonvulsant Activity: Modulation of Neuronal Excitability

Certain 3-substituted 1,2-benzisoxazole derivatives have demonstrated significant anticonvulsant properties. A notable example is zonisamide, which features a sulfamoylmethyl group at the 3-position. The mechanism of action is often related to the blockade of voltage-gated sodium and calcium channels, leading to a reduction in neuronal hyperexcitability.

Table 2: Anticonvulsant Activity of 3-Substituted 1,2-Benzisoxazole Analogs

Compound	R (Substituent at C3)	Maximal Electroshock (MES) Test ED50 (mg/kg)
Zonisamide	-CH ₂ SO ₂ NH ₂	15.2
Analog 3	-CH ₂ CONH ₂	>100
Analog 4	-CH ₂ SO ₂ NHCH ₃	25.5
Analog 5	-CH ₂ SO ₂ N(CH ₃) ₂	48.3

Structure-Activity Relationship Summary:

- The presence of a sulfamoylmethyl group at the 3-position is crucial for potent anticonvulsant activity.[\[2\]](#)
- Substitution on the sulfonamide nitrogen generally leads to a decrease in activity.
- Halogenation at the 5-position of the benzisoxazole ring can enhance anticonvulsant activity but may also increase neurotoxicity.[\[2\]](#)

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

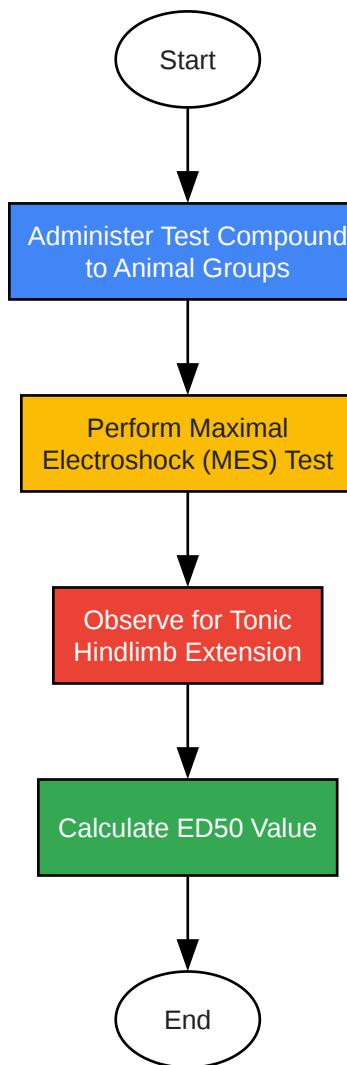
Objective: To evaluate the ability of a compound to prevent the spread of seizures.

Methodology:

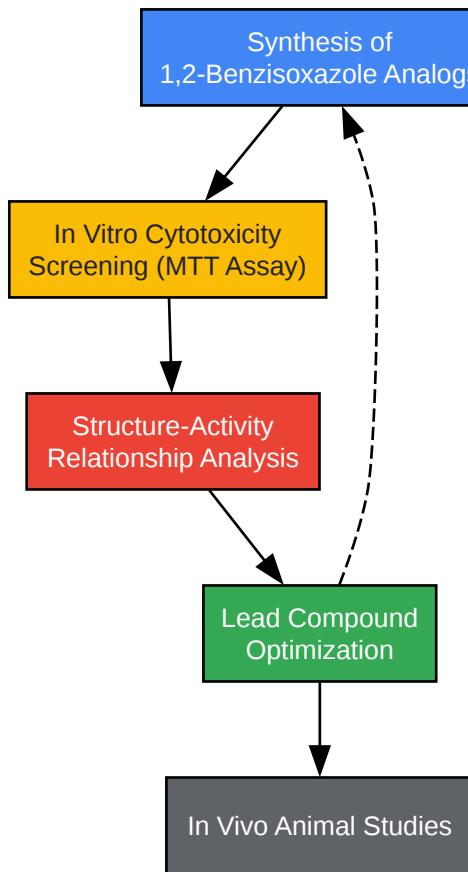
- **Animal Model:** The test is typically performed on mice or rats.
- **Compound Administration:** The test compound is administered to the animals, usually via intraperitoneal injection or oral gavage.
- **Electroshock Induction:** After a predetermined time for drug absorption, a maximal electrical stimulus is delivered through corneal or auricular electrodes.
- **Observation:** The animals are observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
- **Data Analysis:** The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated.

Experimental Workflow for Anticonvulsant Screening

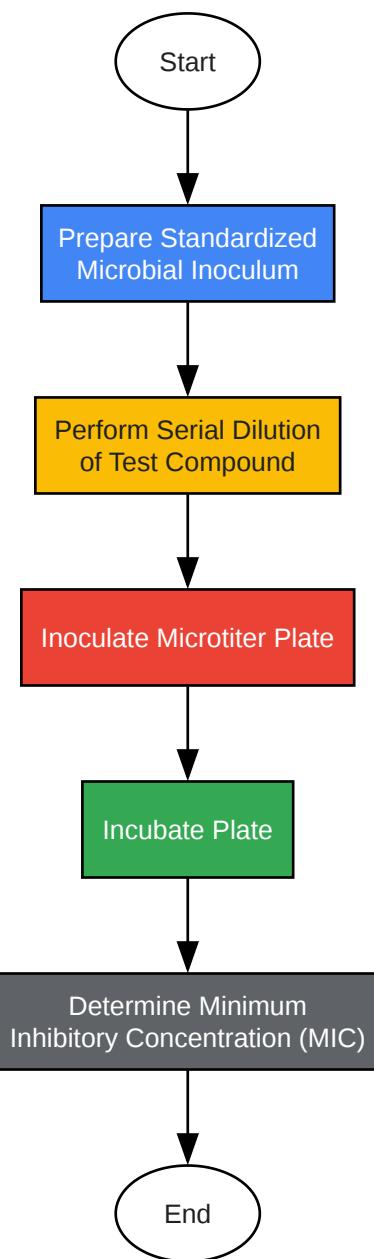
Workflow for Anticonvulsant Activity Screening



Logical Flow of Anticancer Compound Evaluation



Workflow for Broth Microdilution Assay

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References

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